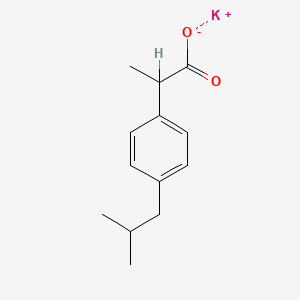
Ibuprofen potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibuprofen potassium is a useful research compound. Its molecular formula is C13H17KO2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily as a non-selective cyclooxygenase (COX) inhibitor. It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. The potassium salt formulation improves the pharmacokinetics of ibuprofen, leading to faster onset of action due to enhanced solubility in aqueous environments .
Clinical Applications
-
Pain Management
- Postoperative Pain Relief : Ibuprofen potassium has been shown to provide effective pain relief following dental procedures. A study indicated that administering this compound preemptively can significantly reduce pain associated with tooth sensitivity after bleaching treatments .
- Osteoarthritis : Research comparing the efficacy of ibuprofen to paracetamol in osteoarthritis patients revealed that ibuprofen significantly reduced pain intensity and functional disability over 14 days, demonstrating its effectiveness as a first-line treatment .
- Inflammatory Conditions
- Fever Reduction
Case Studies
- Hypokalemia Induced by Ibuprofen : Two case reports highlighted the risk of hypokalemia associated with high doses of ibuprofen. Both patients presented with severe hypokalemia after prolonged use of over-the-counter ibuprofen, underscoring the importance of monitoring electrolyte levels during treatment .
- Efficacy in Dental Pain : A randomized controlled trial demonstrated that patients receiving this compound experienced faster pain relief compared to those on other analgesics post-dental surgery, indicating its superior efficacy in acute pain scenarios .
Comparison with Other Formulations
| Formulation | Onset of Action | Efficacy | Common Uses |
|---|---|---|---|
| This compound | Rapid | High | Dental pain, osteoarthritis |
| Ibuprofen (Standard) | Moderate | Moderate | General pain relief |
| Diclofenac Potassium | Rapid | High | Postoperative pain relief |
Research Findings
Recent studies have focused on the pharmacokinetic advantages of this compound over traditional formulations. For instance, research indicated that the potassium salt form results in higher plasma concentrations more quickly than its acid counterpart, which is crucial in acute settings where rapid analgesia is desired .
Propriétés
Numéro CAS |
79261-49-7 |
|---|---|
Formule moléculaire |
C13H17KO2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
potassium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |
Clé InChI |
XJELUCTZEAQYGF-UHFFFAOYSA-M |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |
Key on ui other cas no. |
79261-49-7 |
Numéros CAS associés |
15687-27-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















